molecular formula C22H25N5O2 B2615446 3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea CAS No. 898470-79-6

3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Cat. No.: B2615446
CAS No.: 898470-79-6
M. Wt: 391.475
InChI Key: QBMVMOZGHRAPRZ-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a complex organic compound that features a unique structure combining a methoxyphenyl group, a phenyl group, and a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its triazoloazepine core. This interaction could modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-29-19-13-8-7-12-18(19)23-22(28)27(17-10-4-2-5-11-17)16-21-25-24-20-14-6-3-9-15-26(20)21/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMVMOZGHRAPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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